molecular formula C16H20N2O4 B2709708 Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921562-32-5

Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

Cat. No.: B2709708
CAS No.: 921562-32-5
M. Wt: 304.346
InChI Key: IXQSPSHLOPQZKY-UHFFFAOYSA-N
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Description

Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.346. The purity is usually 95%.
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Biological Activity

Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a complex organic compound with significant biological activity. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O3C_{17}H_{22}N_{2}O_{3}, with a molecular weight of approximately 302.37 g/mol. The compound features a unique tetrahydrobenzo[b][1,4]oxazepin core structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC17H22N2O3C_{17}H_{22}N_{2}O_{3}
Molecular Weight302.37 g/mol
CAS Number921863-45-8

Anticancer Properties

Research has indicated that compounds similar to Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit anticancer activity . For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A study conducted on related oxazepine derivatives showed significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved the induction of oxidative stress and the activation of apoptotic pathways through caspase activation .

Antimicrobial Activity

Methyl (5-allyl-3,3-dimethyl-4-oxo) derivatives have also been evaluated for their antimicrobial properties . In vitro studies revealed that these compounds possess notable antibacterial and antifungal activities. The structure-function relationship indicates that modifications on the allylic side chain enhance the antimicrobial efficacy against various pathogens.

The biological activity of Methyl (5-allyl-3,3-dimethyl-4-oxo) is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for specific enzymes involved in cancer progression and microbial metabolism. For example, it has shown inhibitory effects on carbonic anhydrases which are implicated in tumor growth and metastasis .
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent cell death in cancerous cells .

Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells treated with Methyl (5-allyl), significant reductions in cell viability were observed at concentrations as low as 10 µM. The study reported an IC50 value of approximately 15 µM after 48 hours of treatment.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for C. albicans, indicating moderate efficacy compared to standard antibiotics .

Properties

IUPAC Name

methyl N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-5-8-18-12-9-11(17-15(20)21-4)6-7-13(12)22-10-16(2,3)14(18)19/h5-7,9H,1,8,10H2,2-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQSPSHLOPQZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)OC)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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